![molecular formula C12H12N2O3 B5729580 4,4'-oxybis(2-aminophenol)](/img/structure/B5729580.png)
4,4'-oxybis(2-aminophenol)
Overview
Description
4,4'-oxybis(2-aminophenol), also known as OAP, is a chemical compound that has been widely used in scientific research due to its unique properties. OAP is a bisphenol derivative that contains two amino groups and an ether linkage. It has a molecular weight of 198.22 g/mol and a melting point of 235-237°C. OAP is a white to off-white powder that is soluble in water and organic solvents.
Scientific Research Applications
Catalytic and Antimicrobial Activity
- 4,4'-Oxybis(2-aminophenol) derivatives have shown promise in catalytic applications and antimicrobial activities. For instance, metal nanoparticle composites synthesized using this compound exhibited remarkable catalytic activity in converting 4-nitrophenol to 4-aminophenol and displayed strong antibacterial effects against common pathogens like E. coli and S. aureus (Qi et al., 2019).
Organic Synthesis
- The compound is also used in organic synthesis, particularly in the selective O- and N-arylation of aminophenols, which forms a crucial structural motif in various therapeutic agents and drug candidates (Maiti & Buchwald, 2009).
Electrochemical Studies
- Electrochemical behavior of 4-aminophenol, a derivative of 4,4'-Oxybis(2-aminophenol), has been extensively studied for its applications in various fields like biosensing and environmental monitoring (Schwarz et al., 2003).
Antibacterial Properties
- The antibacterial activity of simple derivatives of 2-aminophenol, closely related to 4,4'-Oxybis(2-aminophenol), has been researched, highlighting its potential use in developing new antibacterial agents (Barbe & Haslewood, 1945).
Polymer Chemistry
- In polymer chemistry, derivatives of 4,4'-Oxybis(2-aminophenol) have been investigated for their redox properties, contributing to the development of materials with specific electrical characteristics (Salavagione et al., 2005).
Pharmaceutical Applications
- This compound plays a role in the synthesis of bioactive compounds, such as spiro beta-lactams and oxindoles, which are significant in pharmaceutical research (Liang et al., 2009).
Electrochemical Sensing
- Studies have also focused on its role in enhancing electrochemical sensing, particularly in the detection of environmental pollutants and contaminants in pharmaceutical products (Yi et al., 2016).
properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHQSKRFPHMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-amino-4-(3-amino-4-hydroxyphenoxy)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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